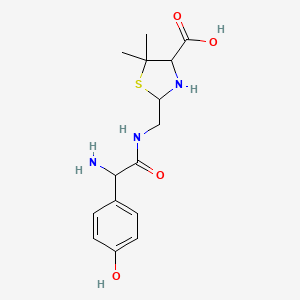
(4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid (Mixture of Diastereomers) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique thiazolidine ring structure, which is often associated with biological activity. The presence of multiple functional groups, including amino, hydroxyl, and carboxylic acid groups, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid involves several steps, typically starting with the preparation of the thiazolidine ring. One common method involves the reaction of a suitable thioamide with an α-halo acid, followed by cyclization to form the thiazolidine ring. The introduction of the amino and hydroxyl groups can be achieved through subsequent reactions, such as amination and hydroxylation, under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.
Applications De Recherche Scientifique
(4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions involving oxidative stress and inflammation.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring structure is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions that can modulate the compound’s activity. Detailed studies on its mechanism of action often involve molecular docking and biochemical assays to identify the precise targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid include other thiazolidine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their specific interactions and efficacy. For example, thiazolidinediones are a class of compounds with a similar ring structure but are primarily used as antidiabetic agents. The unique combination of functional groups in (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid distinguishes it from these related compounds, offering distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C15H21N3O4S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22) |
Clé InChI |
HLJHSXSJKLJNKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(S1)CNC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate](/img/structure/B15129616.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide](/img/structure/B15129620.png)
![2-[1-(15-Hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl)ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15129630.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyl-oxane-2-carboxylic acid](/img/structure/B15129635.png)
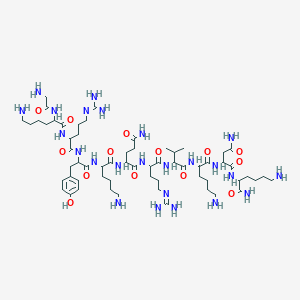
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)
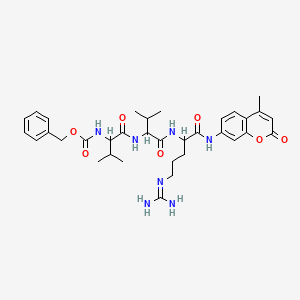
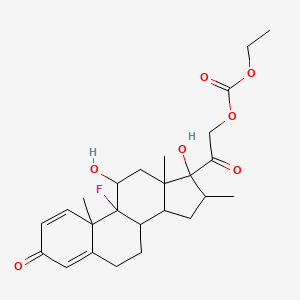
![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)
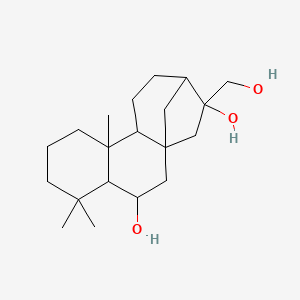
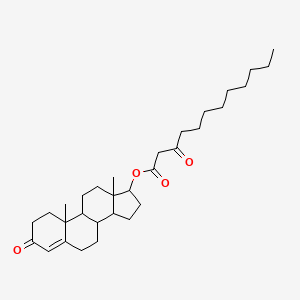
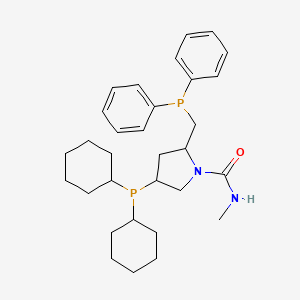
![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
